molecular formula C6H3BrCl2O B3204351 3-Bromo-2,5-dichlorophenol CAS No. 1034709-00-6

3-Bromo-2,5-dichlorophenol

Cat. No. B3204351
CAS RN: 1034709-00-6
M. Wt: 241.89 g/mol
InChI Key: KLCVUAIAILGDAR-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichlorophenol is a type of halophenol . It is a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 13 bond(s) including 10 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 aromatic hydroxyl(s) .


Molecular Structure Analysis

The molecular structure of this compound includes a phenol in which the hydrogens at certain positions have been replaced by bromine and chlorine . The InChI code for this compound is 1S/C6H3BrCl2O/c7-4-1-3 (8)2-5 (10)6 (4)9/h1-2,10H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.9 . It is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Electrochemical Studies and Halogen Dance

The compound 3-Bromo-2,5-dichlorophenol has been explored in electrochemical studies. Mubarak and Peters (1996) examined the electrochemical reduction of mono- and dihalothiophenes, including compounds similar to this compound, observing phenomena like 'halogen dance' during electrolysis which provides insights into electrochemical behaviors of such compounds (Mubarak & Peters, 1996).

Polymerization and Material Synthesis

In the field of material science, this compound derivatives have been utilized in the synthesis of polymers and other complex molecules. For instance, Nazeer et al. (2020) synthesized derivatives of this compound for electronic and non-linear optical properties studies, indicating its application in material science and electronics (Nazeer et al., 2020).

Crystallography and Structural Studies

Structural analysis of compounds related to this compound has also been a topic of interest. Peters et al. (1994) studied the crystal structure of derivatives of this compound, contributing to our understanding of molecular structures and their formation (Peters et al., 1994).

Organic Chemistry and Chemical Reactions

Research into the compound's behavior in various chemical reactions is also significant. For example, Bollag et al. (1979) investigated the cross-coupling of halogenated phenols catalyzed by fungal laccases, which may include derivatives of this compound, showcasing its potential in organic synthesis and enzymatic reactions (Bollag, Liu, & Minard, 1979).

Environmental Chemistry and Photodegradation

The role of chlorophenols, including compounds similar to this compound, in environmental chemistry has been a topic of research. Andreozzi et al. (2011) studied the photocatalytic oxidation of dichlorophenols, providing insights into the degradation and removal of such compounds from the environment (Andreozzi et al., 2011).

Safety and Hazards

3-Bromo-2,5-dichlorophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Bromo-2,5-dichlorophenol plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of more complex chemical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression and disruption of normal cellular functions . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . This inhibition can result in altered metabolic processes and changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical factors in its biochemical analysis. Studies have indicated that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and disruption of metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological changes. High doses of this compound can result in toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For instance, its interaction with cytochrome P450 enzymes can lead to altered metabolism of other compounds, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within subcellular compartments can affect its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

3-bromo-2,5-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCVUAIAILGDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311072
Record name 3-Bromo-2,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1034709-00-6
Record name 3-Bromo-2,5-dichlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034709-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,5-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Boron tribromide as a 1 M solution in dichloromethane (41 mL, 41 mmol) was added to 1-bromo-2,5-dichloro-3-methoxybenzene (10.5 g, 41 mmol) in dichloromethane (100 mL) at −78° C. under N2. The reaction mixture was allowed to warm to room temperature, and after 21 hours, the mixture was poured into 100 g of ice, diluted with 100 g of water, and the organic layer separated. The aqueous layer was extracted with dichloromethane (200 mL) and the combined organic extracts were dried (MgSO4), filtered and the solvent was evaporated under reduced pressure. 1H NMR (CDCl3) δ 7.20 (m, 1H), 7.00 (m, 1H), 5.70 (s, 1H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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